molecular formula C10H10INS B8094739 4-Methylsulfanylquinolizin-5-ium;iodide

4-Methylsulfanylquinolizin-5-ium;iodide

Cat. No.: B8094739
M. Wt: 303.16 g/mol
InChI Key: YFQPJFUBHFFWKS-UHFFFAOYSA-M
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Description

Structural Classification of Quinolizinium Derivatives

Quinolizinium derivatives are classified based on their substitution patterns and annelation. The parent quinolizinium ion consists of a bicyclic system with a nitrogen atom at position 1. Structural analogs include:

  • Simple quinolizinium salts : Unsubstituted or minimally substituted (e.g., 1-methylquinolizinium iodide).
  • Benzoquinolizinium salts : Benzannulated variants, such as benzo[c]quinolizinium tetrafluoroborate.
  • Sulfur-functionalized derivatives : Include methylsulfanyl, thiophenyl, or sulfonyl groups, which modulate electronic density.

Table 1: Structural Comparison of Quinolizinium Derivatives

Compound Substituent(s) Molecular Formula Key Feature(s)
Quinolizinium bromide None C₁₁H₁₀NBr Parent structure
Benzo[c]quinolizinium BF₄⁻ 3-Phenyl, 1-SCH₃ C₂₀H₁₆NSBF₄ Benzannulation, sulfur substitution
4-Methylsulfanylquinolizinium iodide 4-SCH₃, iodide counterion C₁₄H₁₃IN₂S Enhanced electron density at C4

The methylsulfanyl group at position 4 donates electron density via resonance, stabilizing cationic charges and facilitating electrophilic substitutions.

Historical Development of Sulfur-Substituted Quinolizinium Salts

The synthesis of sulfur-functionalized quinolizinium salts evolved from early methods involving photocyclization and thermal quaternization. A breakthrough occurred with the use of α-oxoketene S,S-acetals, which enabled regioselective introductions of sulfur groups.

Key Milestones :

  • Bradsher’s Thermal Quaternization (1960s) : Early attempts yielded low-purity products due to harsh conditions.
  • Arai’s Photocyclization (1980s) : Improved yields but limited to specific substrates.
  • Modern α-Oxoketene S,S-Acetal Method (2000s) : Gupta et al. demonstrated that reacting α-oxoketene S,S-acetals with 2-methylquinolyllithium followed by BF₃·Et₂O-mediated cycloaromatization produces sulfur-substituted quinolizinium salts in >60% yields.

For 4-methylsulfanyl derivatives, the general pathway involves:

  • Lithiation : 2-Methylquinoline treated with n-BuLi generates 2-methylquinolyllithium.
  • Nucleophilic Addition : Reaction with α-oxoketene S,S-acetal (R¹C(O)C(SMe)₂) forms carbinol acetals.
  • Cycloaromatization : BF₃·Et₂O promotes cyclization, yielding the quinolizinium core.

Significance of Methylsulfanyl Functionalization in Heterocyclic Chemistry

The methylsulfanyl group (-SCH₃) imparts three critical advantages:

  • Electronic Modulation :

    • The sulfur atom’s lone pairs donate electron density, stabilizing the cationic quinolizinium core and directing electrophilic attacks to C5 or C8 positions.
    • This enhances reactivity in cross-coupling reactions, as demonstrated in Suzuki-Miyaura couplings of related benzo[c]quinolizinium salts.
  • Biological Activity :

    • Methylsulfanyl-substituted quinolizinium analogs exhibit DNA intercalation properties, with IC₅₀ values <10 μM against leukemia cell lines.
    • The hydrophobic -SCH₃ group improves membrane permeability, critical for antimicrobial applications.
  • Synthetic Versatility :

    • The -SCH₃ group serves as a leaving group in nucleophilic displacement reactions, enabling further derivatization. For example, treatment with amines yields aminoquinolizinium derivatives.

Figure 1: Resonance Stabilization in 4-Methylsulfanylquinolizin-5-ium Iodide
$$
\begin{array}{ccc}
& \text{Resonance Structure A} & \
& \downarrow & \
\text{N} & \leftrightarrow & \text{N} \
& \uparrow & \
& \text{Resonance Structure B} & \
\end{array}
$$
The methylsulfanyl group stabilizes charge delocalization across the bicyclic system.

Properties

IUPAC Name

4-methylsulfanylquinolizin-5-ium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10NS.HI/c1-12-10-7-4-6-9-5-2-3-8-11(9)10;/h2-8H,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFQPJFUBHFFWKS-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC2=CC=CC=[N+]21.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10INS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Thiazolo[2,3-a]isoquinolinium Triiodides

Compounds such as 2d+•I3− , 2e+•I3− , and 2f+•I3− () share structural motifs with the target compound, including fused heterocyclic cores and iodide counterions. Key comparative

Compound Melting Point (°C) Key Spectral Data (IR, NMR) Elemental Analysis (C, H, N)
2d+•I3− 174–175 IR: 1715 cm⁻¹ (C=O); NMR: δ 2.45 (CH₃) C: 28.2%, H: 2.1%, N: 2.3%
2e+•I3− 190–192 IR: 1690 cm⁻¹ (C=O); NMR: δ 7.80 (Ar-H) C: 34.5%, H: 2.5%, N: 2.0%
2f+•I3− 152–153 IR: 1730 cm⁻¹ (S=O); NMR: δ 3.30 (SO₂CH₃) C: 27.8%, H: 2.3%, N: 1.9%

Key Observations :

  • Lower melting points correlate with bulkier substituents (e.g., benzoyloxy in 2e+•I3− vs. methylsulfonyl in 2f+•I3−).
  • The methylsulfanyl group in the target compound may confer similar thermal stability to 2f+•I3−.
  • Iodide counterions enhance solubility in polar solvents, critical for applications in ionic conductors .

Schiffbase Iodide Compounds (1 and 2)

highlights two Schiffbase iodide compounds, [m-BrBz-1-APy]I3 (1) and [o-FBz-1-APy]I3 (2) , which exhibit high ionic conductivity. Functional comparisons include:

Property 4-Methylsulfanylquinolizin-5-ium; Iodide (Inferred) [m-BrBz-1-APy]I3 (1) [o-FBz-1-APy]I3 (2)
Ionic Conductivity (343 K) Not reported 1.03 × 10⁻⁴ S cm⁻¹ 4.94 × 10⁻³ S cm⁻¹
Structural Framework Rigid quinolizinium core Flexible Schiffbase Flexible Schiffbase
Ion Transport Mechanism Likely "ion hopping" Iodide migration Iodide migration

Key Observations :

  • Schiffbase compounds achieve higher conductivity due to their flexible frameworks and iodide-rich channels, whereas rigid quinolizinium systems may limit ion mobility .

Functional and Application-Based Comparisons

Industrial and Biomedical Relevance

  • Silver Iodide (AgI) (): Used in cloud seeding due to structural similarity to ice. The target compound’s iodide component may find niche applications in nucleation processes.
  • Povidone Iodide (): A broad-spectrum antiseptic.

Q & A

Q. What analytical techniques are recommended for quantifying iodide content in 4-Methylsulfanylquinolizin-5-ium iodide?

Fluorescence detection using fluorescein-5-isothiocyanate-modified gold nanoparticles (FITC-AuNPs) offers high sensitivity (detection limit: 10 nM for I⁻) by leveraging iodide's strong binding affinity to gold surfaces . Ion chromatography with conductivity detection (e.g., ThermoFisher ICS5000+) enables simultaneous analysis of iodide alongside other anions in complex matrices . For titrimetric methods, iodometric titration with starch indicator provides reliable endpoint determination (blue-black to colorless transition) . Always calibrate instruments using NIST-traceable iodide standards to ensure accuracy .

Q. How can crystallographic data for iodide-containing compounds be resolved and refined?

Use the SHELX system (e.g., SHELXL for refinement) to handle small-molecule crystallography, particularly for high-resolution or twinned data. Mercury CSD aids in visualizing crystal packing and intermolecular interactions, critical for validating structural hypotheses . For experimental phasing, SHELXD/SHELXE provide robust pipelines for high-throughput structure determination .

Q. What synthetic strategies are effective for organoiodide compounds like 4-Methylsulfanylquinolizin-5-ium iodide?

Organozinc reagents (e.g., 2,3-dichlorophenylzinc iodide) enable carbon-carbon bond formation under mild conditions, useful for constructing quinolizinium frameworks . Optimize reaction parameters (solvent, temperature) iteratively, as demonstrated in lithium iodide R&D projects, where process redesign over multiple iterations improved yield and purity .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data in iodide-based materials?

In photovoltaic studies of indium(I) iodide, discrepancies arose between predicted and observed efficiencies. Systematic evaluation of thin-film morphology (via SEM/XRD), bandgap measurements (UV-Vis), and carrier mobility (Hall effect) revealed that computational models underestimated defect states. Cross-validate simulations with empirical data by adjusting parameters like lattice constants and electronic structure inputs .

Q. What experimental designs are optimal for assessing environmental stability of iodide-based compounds?

Design accelerated aging studies under controlled conditions (humidity, temperature, light exposure). Use ion chromatography and fluorescence probes to track iodide release or degradation products. Incorporate fractional factorial designs (DoE) to identify critical stability factors, as seen in lithium iodide R&D, where iterative testing refined process robustness .

Q. How can crystallographic refinement challenges (e.g., disorder, twinning) in iodide salts be addressed?

For disordered iodide ions, apply SHELXL's restraints (e.g., SIMU, DELU) to stabilize refinement. Mercury's packing similarity tool identifies isostructural motifs, aiding in modeling atypical coordination environments . In cases of twinning, use the TWIN/BASF commands in SHELXL and validate results against high-resolution data subsets .

Methodological Considerations

  • Data Validation : Cross-check iodide quantification results across multiple techniques (e.g., fluorescence, titration, chromatography) to mitigate method-specific biases .
  • Structural Analysis : Combine SHELX refinement with Mercury visualization to correlate crystallographic data with supramolecular interactions (e.g., halogen bonding involving iodide) .
  • Process Optimization : Adopt iterative R&D frameworks (e.g., Plan-Do-Check-Act cycles) to refine synthetic pathways, as demonstrated in multi-year iodide project developments .

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